2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid CAS number
2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid CAS number
An In-Depth Technical Guide to 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Significance of the Phthalimide and Carboxylic Acid Moieties
The structure of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid marries two critical pharmacophores. The phthalimide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] Its hydrophobic nature allows for passage across biological membranes, a desirable property for drug candidates.[1] Famously, the phthalimide core is central to the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[2][3] The versatility of the phthalimide ring system allows for the synthesis of a wide array of derivatives with applications ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective agents.[4][2][5][6]
The carboxylic acid group is another cornerstone of drug design, appearing in over 450 marketed drugs.[7] Its ability to participate in hydrogen bonding and electrostatic interactions makes it a key feature for binding to biological targets.[7] However, the presence of a carboxylic acid can also present challenges in drug development, such as limited membrane permeability and metabolic instability.[7] The strategic placement of a bulky tert-butyl group on the nitrogen of the phthalimide ring in the target molecule is a deliberate design choice aimed at modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability.
Synthesis and Reaction Mechanisms
The synthesis of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid can be logically approached through the reaction of trimellitic anhydride with tert-butylamine. This reaction is a variation of the well-established synthesis of N-substituted phthalimides from phthalic anhydrides and primary amines.
Proposed Synthetic Pathway
The most direct synthetic route would involve the condensation of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with tert-butylamine.
Caption: Proposed synthesis of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid.
Experimental Protocol: A Step-by-Step Methodology
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimellitic anhydride in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or glacial acetic acid.
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Addition of Amine: Slowly add an equimolar amount of tert-butylamine to the stirred solution. The steric hindrance of the tert-butyl group may necessitate slightly elevated temperatures to facilitate the initial nucleophilic attack.[8][9]
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Formation of the Phthalamic Acid Intermediate: The initial reaction will form the corresponding phthalamic acid intermediate. This can often be isolated or carried forward in situ.
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Cyclization to the Imide: Heat the reaction mixture to reflux to induce dehydration and subsequent cyclization to the phthalimide ring. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical Properties and Characterization
The expected physicochemical properties of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid are summarized in the table below. These are predicted based on the known properties of its constituent functional groups.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Appearance | Likely a white to off-white crystalline solid. |
| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. The carboxylic acid group will allow for solubility in aqueous base. |
| Melting Point | Expected to be a relatively high-melting solid, characteristic of aromatic carboxylic acids and phthalimides. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for benzoic acid derivatives. |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons on the phthalimide ring will appear as multiplets in the downfield region. The acidic proton of the carboxylic acid may appear as a broad singlet.
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¹³C NMR: The carbon NMR will show a quaternary carbon and a methyl carbon signal for the tert-butyl group. The carbonyl carbons of the imide will be in the 165-170 ppm range. The aromatic carbons and the carboxylic acid carbon will also have characteristic chemical shifts.
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Infrared (IR) Spectroscopy: The IR spectrum should display a strong C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹ and characteristic symmetric and asymmetric C=O stretching bands for the imide group around 1770 and 1710 cm⁻¹. A broad O-H stretch for the carboxylic acid will also be present.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Potential Applications in Drug Discovery
The unique combination of a phthalimide ring, a carboxylic acid, and a bulky tert-butyl group suggests several potential applications in drug discovery.
Workflow for Biological Screening
Caption: A typical workflow for evaluating the biological activity of a novel compound.
Potential Therapeutic Areas
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Oncology: Phthalimide derivatives have shown promise as anticancer agents.[4] The carboxylic acid moiety could be exploited to target specific enzymes or receptors involved in cancer progression.
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Inflammation and Immunology: Given the immunomodulatory properties of thalidomide and its analogs, this compound could be investigated for its anti-inflammatory potential.[2]
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Neurodegenerative Diseases: Some phthalimide derivatives have been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders.[6] The structural features of the target molecule make it a candidate for such investigations.
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Infectious Diseases: The phthalimide scaffold has been used to develop antimicrobial and antitubercular agents.[1]
The carboxylic acid can also serve as a handle for the synthesis of more complex derivatives, such as amides and esters, to further explore structure-activity relationships (SAR). For example, derivatives of 1,3-dioxoisoindoline-5-carboxamide have been investigated as T-type calcium channel blockers.[5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid is not available, general laboratory safety precautions should be strictly followed. Based on the functional groups present, the following hazards should be considered:
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Skin and Eye Irritation: Aromatic carboxylic acids and phthalimide derivatives can be irritating to the skin and eyes.
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Respiratory Irritation: Inhalation of the dust of the solid compound may cause respiratory tract irritation.
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General Toxicity: While not specifically known, it is prudent to handle the compound as potentially toxic.
Recommended Personal Protective Equipment (PPE):
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Safety glasses or goggles
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Chemical-resistant gloves
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Laboratory coat
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Work in a well-ventilated fume hood.
Conclusion
2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies. The combination of the biologically active phthalimide core, the versatile carboxylic acid functionality, and the modulating tert-butyl group makes this compound a compelling candidate for screening in a variety of disease models. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.
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